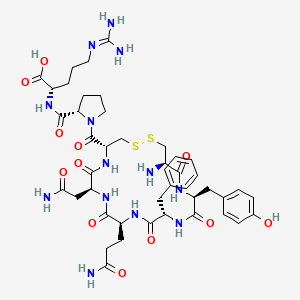

argipressin, des-GlyNH2(9)-

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIOPJBWYQZRQ-DKTXOJPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N13O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37552-33-3 | |

| Record name | Argipressin, des-glynh2(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-L-Arginine-9-Deglycinamidevasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESGLYCINAMIDE ARGININE VASOPRESSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN9TZR2O9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Arg8,des Gly Nh29 Vasopressin

Receptor Binding Kinetics and Thermodynamics

The interaction of (Arg8,des-Gly-NH2⁹)-vasopressin with its cognate receptors is a critical determinant of its biological activity. The affinity and selectivity of this analog for the different vasopressin receptor subtypes dictate its physiological effects.

Affinity and Selectivity Profile for Vasopressin Receptor Subtypes (V1aR, V1bR, V2R)

The vasopressin receptor family comprises three main subtypes: the V1a receptor (V1aR), the V1b receptor (V1bR, also known as V3R), and the V2 receptor (V2R). These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse actions of vasopressin throughout the body. While extensive research has characterized the binding of AVP to these receptors, specific quantitative binding data for (Arg8,des-Gly-NH2⁹)-vasopressin is less prevalent in the literature. However, structure-activity relationship studies of C-terminally modified vasopressin analogs provide insights into its likely binding profile.

The C-terminal tripeptide tail of AVP (Pro-Arg-Gly-NH2) is known to play a role in receptor binding and selectivity. nih.gov The removal of the glycinamide (B1583983) residue in (Arg8,des-Gly-NH2⁹)-vasopressin is expected to alter its interaction with the binding pocket of the vasopressin receptors. It has been suggested that this modification may lead to a decrease in affinity for V2 receptors, which are primarily responsible for the antidiuretic effects of AVP. Some studies on other C-terminally modified analogs have shown that the entire tripeptide tail can be replaced without completely abolishing binding, indicating that the core cyclic structure of vasopressin is the primary determinant of receptor interaction.

Table 1: Postulated Receptor Binding Profile of (Arg8,des-Gly-NH2⁹)-Vasopressin

| Receptor Subtype | Postulated Affinity | Rationale |

| V1aR | Moderate to High | The V1aR is known to be more tolerant of C-terminal modifications compared to the V2R. |

| V1bR (V3R) | Moderate | Similar to V1aR, the V1bR may retain significant affinity for this analog. |

| V2R | Low | The C-terminal glycinamide is crucial for high-affinity binding to the V2R. nih.gov |

Competitive Binding Assays and Radioligand Displacement Studies

Competitive binding assays are a standard method to determine the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and a non-labeled competitor ligand is added in increasing concentrations to displace the radioligand.

While specific studies detailing the use of (Arg8,des-Gly-NH2⁹)-vasopressin as a competitor in radioligand displacement assays are scarce, the principles of such assays are well-established for the vasopressin receptor system. For instance, [³H]-Arginine Vasopressin is a commonly used radioligand for V1 receptor binding studies. nih.gov For the V2 receptor, radiolabeled analogs like [³H]-1-desamino-8-D-arginine vasopressin ([³H]DDAVP) are often employed. nih.gov

In a hypothetical competitive binding assay, one would expect (Arg8,des-Gly-NH2⁹)-vasopressin to be more effective at displacing a V1a-selective radioligand than a V2-selective radioligand, reflecting its likely selectivity profile. The concentration of (Arg8,des-Gly-NH2⁹)-vasopressin required to displace 50% of the bound radioligand (the IC50 value) would be used to calculate its inhibitory constant (Ki), providing a quantitative measure of its binding affinity.

Ligand-Receptor Interaction Mechanisms

The binding of a ligand to a GPCR is a dynamic process that can involve allosteric modulation and induce significant conformational changes in the receptor, leading to its activation.

Allosteric Modulation Potential

Allosteric modulators are ligands that bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. While there is no direct evidence to suggest that (Arg8,des-Gly-NH2⁹)-vasopressin acts as an allosteric modulator, the C-terminal region of vasopressin is known to interact with the extracellular loops of the receptor, which can be sites for allosteric regulation. It is conceivable that the altered C-terminus of (Arg8,des-Gly-NH2⁹)-vasopressin could influence the binding of other ligands or co-factors, but further research is needed to explore this possibility.

Conformational Changes Induced by (Arg8,des-Gly-NH2⁹)-Vasopressin Binding

The binding of an agonist to a vasopressin receptor induces a series of conformational changes that are transmitted from the extracellular ligand-binding domain to the intracellular G protein-coupling domain. The C-terminal tail of vasopressin plays a significant role in this process. nih.gov Computational modeling and NMR spectroscopy studies have shown that the conformation of the C-terminal tail of AVP modulates its binding affinity for the V1aR. nih.govresearchgate.net

Specifically, solvent-exposed and more flexible conformations of the tail facilitate unique interaction patterns with the transmembrane helices of the receptor, leading to higher binding energies. nih.govresearchgate.net The removal of the glycinamide residue in (Arg8,des-Gly-NH2⁹)-vasopressin would inherently alter the flexibility and interaction potential of the C-terminus, likely resulting in a different set of conformational changes in the receptor compared to AVP. This altered conformational state could, in turn, affect the efficiency of G protein coupling and subsequent signaling.

Intracellular Signaling Pathway Modulation

The activation of vasopressin receptors by an agonist initiates intracellular signaling cascades that are dependent on the receptor subtype and the G protein to which it couples.

The V1a and V1b receptors primarily couple to G proteins of the Gq/11 family. nih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). youtube.com

The V2 receptor, on the other hand, predominantly couples to the Gs family of G proteins. nih.gov This coupling results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net cAMP then acts as a second messenger to activate protein kinase A (PKA). researchgate.net

Given the likely reduced affinity of (Arg8,des-Gly-NH2⁹)-vasopressin for the V2 receptor, it is anticipated to be a weak activator of the cAMP pathway. Conversely, its retained affinity for V1a and V1b receptors suggests that it would still be capable of stimulating the PLC-IP3/DAG-Ca²⁺ pathway. However, the precise efficacy and potency of (Arg8,des-Gly-NH2⁹)-vasopressin in activating these pathways compared to AVP would require direct experimental measurement of second messenger levels (e.g., cAMP and intracellular Ca²⁺) in response to receptor stimulation. One study noted that the des-glycinamide derivative of AVP has limited pressor activity, which is a V1aR-mediated effect, suggesting that while it may bind to the receptor, its ability to induce a full physiological response is attenuated. nih.gov

Table 2: Postulated Intracellular Signaling Modulation by (Arg8,des-Gly-NH2⁹)-Vasopressin

| Receptor Subtype | Primary G Protein Coupling | Second Messenger Pathway | Postulated Effect of (Arg8,des-Gly-NH2⁹)-Vasopressin |

| V1aR | Gq/11 | PLC → IP3/DAG → ↑Ca²⁺, PKC activation | Likely to activate this pathway, but potentially with reduced efficacy compared to AVP. |

| V1bR (V3R) | Gq/11 | PLC → IP3/DAG → ↑Ca²⁺, PKC activation | Similar to V1aR, expected to activate this pathway. |

| V2R | Gs | Adenylyl Cyclase → ↑cAMP → PKA activation | Expected to be a weak activator or antagonist of this pathway due to reduced binding affinity. |

Adenylyl Cyclase/cAMP Pathway Regulation

The regulation of the adenylyl cyclase/cyclic adenosine monophosphate (cAMP) pathway is a critical function of vasopressin, primarily mediated by the V2 receptor subtype. wikipedia.orgmedchemexpress.com This pathway is fundamental to the physiological effects of vasopressin, particularly in the kidney where it governs water reabsorption. wikipedia.orgnih.gov The binding of an agonist to the V2 receptor, a Gs-coupled GPCR, initiates a conformational change that leads to the activation of adenylyl cyclase. wikipedia.org This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. nih.gov

Table 1: Putative Interaction of (Arg8,des-Gly-NH29)-vasopressin with the Adenylyl Cyclase/cAMP Pathway

| Parameter | Expected Effect of an Agonist | Reported for Vasopressin (at V2R) | Specific Data for (Arg8,des-Gly-NH29)-vasopressin |

| Receptor Binding | High affinity to V2 receptor | High affinity | Not available |

| Adenylyl Cyclase Activity | Stimulation | Potent stimulation | Not available |

| Intracellular cAMP Levels | Increase | Significant increase | Not available |

| PKA Activation | Stimulation | Yes | Not available |

Phospholipase C (PLC)/IP3 Pathway Modulation

The phospholipase C (PLC)/inositol trisphosphate (IP3) signaling pathway is another major cascade activated by vasopressin, predominantly through the V1a and V1b receptor subtypes. wikipedia.orgmedchemexpress.comnih.gov These receptors are coupled to Gq/11 proteins. nih.govnih.gov Upon agonist binding, the activated G protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including vasoconstriction, glycogenolysis, and platelet aggregation. wikipedia.org

The specific interaction of (Arg8,des-Gly-NH29)-vasopressin with the PLC/IP3 pathway is not well-documented. The affinity and functional activity of this analogue at V1a and V1b receptors would determine its ability to modulate this cascade. Studies on other vasopressin analogues have demonstrated that alterations in the peptide structure can lead to significant changes in selectivity and potency at V1 receptors. nih.gov Without specific experimental data, the effect of (Arg8,des-Gly-NH29)-vasopressin on PLC activation and subsequent IP3 and Ca2+ signaling remains speculative.

Table 2: Postulated Interaction of (Arg8,des-Gly-NH29)-vasopressin with the Phospholipase C/IP3 Pathway

| Parameter | Expected Effect of an Agonist | Reported for Vasopressin (at V1R) | Specific Data for (Arg8,des-Gly-NH29)-vasopressin |

| Receptor Binding | High affinity to V1 receptors | High affinity | Not available |

| Phospholipase C Activity | Stimulation | Potent stimulation | Not available |

| Intracellular IP3 Levels | Increase | Significant increase | Not available |

| Intracellular Ca2+ Release | Increase | Significant increase | Not available |

Crosstalk with other G-Protein Coupled Receptor (GPCR) Signaling Cascades

The signaling pathways initiated by GPCRs are not isolated events but are part of a complex and interconnected network. Crosstalk can occur at various levels, from receptor dimerization to the integration of downstream signaling molecules. For instance, components of the adenylyl cyclase and phospholipase C pathways can influence each other. Calcium released via the PLC/IP3 pathway can modulate the activity of certain adenylyl cyclase isoforms, and cAMP can, in some cellular contexts, influence intracellular calcium levels.

Furthermore, vasopressin receptors can engage in crosstalk with other GPCR signaling systems. However, specific research detailing the involvement of (Arg8,des-Gly-NH29)-vasopressin in such interactions is scarce. The potential for this analogue to participate in GPCR crosstalk would depend on its specific receptor binding profile and the cellular context, including the expression of other GPCRs and their associated signaling components. Elucidating the precise nature of any such crosstalk would require dedicated experimental investigation.

In Vitro Research Models for Studying Arg8,des Gly Nh29 Vasopressin Functionality

Primary Cell Culture Systems for Investigating Cellular Responses

Primary cell cultures offer a model system that more closely resembles the in vivo physiological state of cells, providing more biologically relevant data. atcc.org For (Arg8,des-Gly-NH29)-vasopressin research, primary cultures of cells that are known targets of vasopressin are particularly valuable.

A key example is the use of primary cultures of rat inner medullary collecting duct (IMCD) cells. nih.govnih.gov These cells are a primary target for vasopressin in the kidney and endogenously express the V2 receptor and the water channel aquaporin-2 (AQP2). nih.govnih.gov Culturing these cells allows for the direct investigation of how (Arg8,des-Gly-NH29)-vasopressin might influence water reabsorption by observing changes in AQP2 trafficking and localization.

Another relevant primary cell model would be cultured rat hippocampal neurons. Research on the parent compound, [Arg8]-vasopressin, has utilized these neurons to study its effects on intracellular calcium levels and neurotransmission. advancedchemtech.com Given that (Arg8,des-Gly-NH29)-vasopressin may have neurological effects, this primary culture system would be appropriate for investigating its potential neuromodulatory roles.

The use of primary cells, while providing high physiological relevance, can be challenged by limited lifespan in culture and variability between preparations.

Table 2: Primary Cell Culture Models for Vasopressin Research

| Primary Cell Type | Source Tissue | Key Features | Potential Application for (Arg8,des-Gly-NH29)-Vasopressin |

| Inner Medullary Collecting Duct (IMCD) Cells | Rat Kidney | Endogenous expression of V2R and AQP2. nih.govnih.gov | Direct assessment of the compound's effect on AQP2 translocation and renal water channel regulation. |

| Hippocampal Neurons | Rat Brain (Hippocampus) | Form synaptic connections in culture, express vasopressin receptors. | Investigation of neuromodulatory effects, such as changes in neuronal excitability and calcium signaling. advancedchemtech.com |

| Hepatocytes | Liver | Express V1a receptors, involved in glycogenolysis. | Study of the compound's potential metabolic effects, specifically on glucose metabolism. |

| Vascular Smooth Muscle Cells | Blood Vessels | Express V1a receptors, involved in vasoconstriction. | Analysis of the compound's direct effects on vascular tone and contractility. |

Organotypic Slice Cultures for Complex Tissue Interactions

Organotypic slice cultures represent a bridge between dissociated cell cultures and in vivo models. These three-dimensional cultures preserve the cellular architecture and synaptic connectivity of the original tissue, allowing for the study of complex interactions within a tissue microenvironment. nih.govnih.gov

For a neuropeptide like (Arg8,des-Gly-NH29)-vasopressin, organotypic hippocampal slice cultures are a particularly powerful tool. nih.gov This model maintains the intricate neuronal circuits of the hippocampus, a brain region involved in learning and memory, where vasopressin is known to have modulatory effects. By applying the compound to these slice cultures, researchers can investigate its influence on synaptic plasticity, network activity, and neuronal survival in a setting that retains the tissue's structural integrity. youtube.comyoutube.com

Similarly, organotypic cultures of other brain regions, such as the hypothalamus or amygdala, could be employed to study the effects of (Arg8,des-Gly-NH29)-vasopressin on circuits related to social behavior and stress responses. The use of slice cultures from transgenic animal models could further enhance these studies. While technically demanding, this model provides invaluable insights into the compound's effects on organized biological tissue.

Functional Assays for Receptor Activation or Inhibition

A variety of functional assays are employed to quantify the interaction of (Arg8,des-Gly-NH29)-vasopressin with its target receptors and the subsequent cellular response. These assays are crucial for determining whether the compound acts as an agonist, antagonist, or biased agonist.

Receptor Binding Assays: These assays measure the affinity of (Arg8,des-Gly-NH29)-vasopressin for specific vasopressin receptor subtypes. nih.gov A common format is a competitive binding assay, where the compound competes with a radiolabeled form of vasopressin for binding to membranes prepared from cells expressing a specific receptor subtype. The concentration of (Arg8,des-Gly-NH29)-vasopressin that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) can be calculated.

cAMP Accumulation Assays: The V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). innoprot.comnih.gov To measure V2 receptor activation by (Arg8,des-Gly-NH29)-vasopressin, cAMP accumulation assays are performed. nih.gov These assays, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescent biosensors, quantify the amount of cAMP produced by cells following stimulation with the compound. An increase in cAMP indicates agonistic activity at the V2 receptor.

Calcium Mobilization Assays: The V1a and V1b receptors are coupled to the Gq/11 protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). advancedchemtech.com Calcium mobilization assays use fluorescent calcium indicators, such as Fura-2, to measure changes in [Ca2+]i upon application of (Arg8,des-Gly-NH29)-vasopressin. A transient increase in fluorescence indicates activation of V1a or V1b receptors.

Reporter Gene Assays: These assays provide a downstream readout of receptor activation. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that contains a response element sensitive to the signaling pathway of interest (e.g., a cAMP response element for V2 receptors). probiocdmo.com Activation of the receptor by (Arg8,des-Gly-NH29)-vasopressin leads to the expression of the reporter gene, which can be easily quantified.

Table 3: Functional Assays for Characterizing (Arg8,des-Gly-NH29)-Vasopressin

| Assay Type | Principle | Information Gained | Typical Readout |

| Receptor Binding | Competitive displacement of a radiolabeled ligand from the receptor. | Binding affinity (Ki) for each receptor subtype. | Scintillation counting or fluorescence. nih.gov |

| cAMP Accumulation | Measurement of intracellular cAMP levels following receptor stimulation. | Functional potency (EC50) and efficacy at V2 receptors. | HTRF, fluorescence, or luminescence. innoprot.comnih.gov |

| Calcium Mobilization | Detection of changes in intracellular calcium concentration. | Functional potency (EC50) and efficacy at V1a/V1b receptors. | Fluorescence intensity of a calcium-sensitive dye. advancedchemtech.com |

| Reporter Gene | Measurement of the expression of a reporter gene linked to a specific signaling pathway. | Downstream functional consequences of receptor activation. | Luminescence or colorimetric signal. probiocdmo.com |

Investigation of Arg8,des Gly Nh29 Vasopressin in Animal Models

Neurobiological and Behavioral Effects in Preclinical Models

The central effects of vasopressin and its analogs have been a subject of intense research, with implications for stress, cognition, and social behaviors.

Impact on Cognitive Processes and Social Behaviors

The vasopressin system is intricately involved in regulating various cognitive functions and social behaviors, including memory, social recognition, and aggression. frontiersin.orgbohrium.comnih.gov Animal studies have shown that AVP can modulate social behaviors in a sex-specific manner, often with more pronounced effects in males. nih.govnih.gov

Research specifically investigating (Arg8,des-Gly-NH29)-vasopressin has provided insights into its role in these domains. A study in rats demonstrated that DGAVP facilitates social recognition. nih.gov In this paradigm, adult rats treated with DGAVP after an initial encounter with a juvenile rat showed recognition of the same juvenile for a longer duration compared to placebo-treated animals. nih.gov This finding suggests that DGAVP can enhance social memory, an effect that is dissociated from the classical endocrine activities of AVP. nih.gov

| Effect of DGAVP on Social Recognition in Rats | |

| Parameter | Finding |

| Social Recognition | DGAVP-treated rats recognized familiar juveniles for a longer duration (up to 120 minutes) compared to placebo-treated rats (recognition absent at 60-120 minutes). nih.gov |

| Behavioral Component | The decrease in social investigation was primarily due to reduced anogenital exploration, suggesting reliance on olfactory cues. nih.gov |

However, the effects of DGAVP on other cognitive domains, such as avoidance learning, appear to be less pronounced. In a study using a combined passive and active avoidance task, peripherally administered DGAVP did not significantly affect the performance of rats, in contrast to native AVP which increased response latencies. nih.gov The authors suggested that the cognitive effects of peripherally injected AVP might be linked to its pressor activity, which is largely absent in DGAVP. nih.gov

Neurotransmitter Release and Neuronal Excitability Studies

Arginine vasopressin can act as a neuromodulator, influencing the release of other neurotransmitters and altering neuronal excitability. For example, in vitro studies have shown that AVP can produce a long-lasting increase in both spontaneous and nerve stimulation-evoked quantal transmitter release at the neuromuscular junction. nih.gov This effect was not associated with any significant postsynaptic changes, indicating a presynaptic mechanism of action. nih.gov

Specific data on how (Arg8,des-Gly-NH29)-vasopressin directly modulates neurotransmitter release and neuronal excitability in different brain regions are not extensively detailed in the available literature. Further research is needed to elucidate the specific impact of this analog on various neurotransmitter systems and neuronal circuits within the central nervous system.

Renal and Cardiovascular System Modulations

The primary physiological role of vasopressin is the regulation of water balance and blood pressure. The removal of the C-terminal glycinamide (B1583983) from AVP to form DGAVP significantly alters its interaction with vasopressin receptor subtypes, leading to a distinct profile of renal and cardiovascular effects.

Influence on Water Homeostasis and Electrolyte Balance

Arginine vasopressin, through its action on V2 receptors in the kidney's collecting ducts, promotes water reabsorption, leading to the concentration of urine and maintenance of body water homeostasis. nih.gov In animal models, the administration of AVP leads to a decrease in urine flow and sodium excretion. nih.gov

Studies on analogs with modified structures provide insight into the potential effects of (Arg8,des-Gly-NH29)-vasopressin. For instance, in dehydrated dogs, blockade of V1 receptors alone leads to an increase in kidney blood flow, suggesting that the antidiuretic (V2-mediated) effects of vasopressin can be separated from its vasoconstrictor (V1-mediated) effects. nih.gov Given that DGAVP has reduced V1 activity, it is expected to primarily exert V2-mediated antidiuretic effects without the confounding influence of significant vasoconstriction.

Effects on Blood Pressure Regulation and Vascular Tone

The cardiovascular effects of arginine vasopressin are predominantly mediated by V1a receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. nih.govnih.gov In the isolated perfused rat kidney, AVP induces a potent, dose-dependent vasoconstriction. nih.gov

| Cardiovascular and Renal Effects of Arginine Vasopressin (AVP) in Animal Models | |

| Parameter | Finding |

| Renal Vasoconstriction (Rat) | AVP elicits a dose-dependent vasoconstriction in the isolated perfused kidney. nih.gov |

| Systemic Blood Pressure (Dog) | In dehydrated dogs, blockade of AVP's V1 receptor-mediated vasoconstriction unmasks cardiovascular effects associated with its antidiuretic activity. nih.gov |

| Cardiac Effects (Guinea Pig) | AVP can induce negative inotropic and coronary vasopressor effects in the isolated heart. nih.gov |

| Renal Hemodynamics (Rat) | Pressor doses of AVP can have varied effects on renal plasma flow and filtration fraction depending on the dose and the conscious state of the animal. nih.gov |

The structural modification in (Arg8,des-Gly-NH29)-vasopressin results in significantly reduced pressor activity compared to native AVP. nih.gov This suggests that DGAVP would have a minimal direct effect on blood pressure regulation and vascular tone. This characteristic makes it a useful tool for studying the non-pressor, central, and renal V2-mediated effects of the vasopressin system without the complicating factor of systemic blood pressure changes.

Endocrine System Regulation, particularly ACTH Secretion

The regulation of the endocrine system by (Arg8,des-Gly-NH29)-vasopressin, also known as desglycinamide-arginine-vasopressin (DGAVP), presents a nuanced profile that distinguishes it from its parent compound, arginine vasopressin (AVP). While AVP is a potent secretagogue of adrenocorticotropic hormone (ACTH), particularly in synergy with corticotropin-releasing hormone (CRH), studies suggest that DGAVP has a markedly reduced or altered effect on the hypothalamic-pituitary-adrenal (HPA) axis. nih.govfrontiersin.org

Research in rat models has been pivotal in elucidating these differences. In vitro studies using cultured rat anterior pituitary cells have demonstrated that AVP effectively stimulates ACTH release. nih.gov In contrast, DGAVP has been observed to be largely inactive in this regard. nih.gov This suggests that the C-terminal glycinamide, which is absent in DGAVP, is crucial for the ACTH-releasing activity of vasopressin.

Further investigations into the HPA axis have explored the effects of these peptides on corticosterone (B1669441) levels, the primary glucocorticoid in rodents. In water-restricted rats, a model for elevated endogenous AVP, there is a strong correlation between plasma AVP and corticosterone levels. nih.gov Administration of an AVP-neutralizing antibody in these animals leads to a rapid decrease in plasma corticosterone, an effect that is independent of ACTH levels. nih.gov This indicates a direct or indirect ACTH-independent pathway for AVP-stimulated corticosterone production by the adrenal gland during dehydration. nih.gov

In contrast, studies involving the peripheral injection of DGAVP in rats have not reported significant alterations in HPA axis activity that are characteristic of AVP. nih.gov While AVP is known to influence the stress response and HPA axis dynamics, DGAVP's effects appear to be dissociated from the classical pressor and ACTH-releasing activities of AVP. nih.govnih.gov The differential effects of AVP and DGAVP on the HPA axis are summarized in the table below.

Table 1: Comparative Effects of AVP and DGAVP on the HPA Axis in Rat Models

| Compound | Effect on ACTH Secretion (in vitro) | Effect on Plasma Corticosterone | Synergistic Action with CRH |

|---|---|---|---|

| Arginine Vasopressin (AVP) | Stimulatory nih.gov | Increases levels, potentially independent of ACTH nih.gov | Potentiates CRH-induced ACTH release nih.govfrontiersin.org |

| (Arg8,des-Gly-NH29)-Vasopressin (DGAVP) | Inactive or minimally active nih.gov | No significant direct effect reported nih.gov | Not established |

Methodological Considerations for Animal Model Design and Data Interpretation

The investigation of (Arg8,des-Gly-NH29)-vasopressin in animal models necessitates careful methodological design to ensure the validity and accurate interpretation of findings. Several key considerations must be addressed.

Choice of Animal Model: The species and strain of the animal model can significantly influence the outcomes of studies on vasopressin analogs. For instance, the relative potency of AVP and CRH in stimulating ACTH release differs between rats and sheep. nih.gov In rats, CRH is a more potent stimulus, whereas in sheep, AVP is markedly more effective. nih.gov Therefore, the choice of species should be aligned with the specific research question regarding HPA axis regulation. The use of genetically modified animals, such as those with altered vasopressin or receptor expression, can also provide valuable insights.

Route and Timing of Administration: The method of administration of DGAVP is a critical variable. Peripheral injection (e.g., subcutaneous or intraperitoneal) may not fully replicate the effects of centrally released peptides. The blood-brain barrier can limit the access of peripherally administered peptides to central nervous system targets. Therefore, intracerebroventricular (ICV) administration may be necessary to investigate the central effects of DGAVP. The timing of administration relative to stress induction or behavioral testing is also crucial for observing potential modulatory effects.

Data Interpretation Challenges:

Dissociation of Behavioral and Endocrine Effects: A significant challenge in interpreting data from DGAVP studies is the observed dissociation between its behavioral and classical endocrine effects. While DGAVP has been shown to influence memory and learning processes, it appears to lack the pressor and significant ACTH-releasing activities of AVP. nih.gov This necessitates a multi-faceted approach to data analysis, considering behavioral, physiological, and endocrine parameters concurrently.

Influence of Stress: The stress state of the animal can profoundly impact the functioning of the HPA axis and its responsiveness to vasopressin analogs. nih.gov Repeated stress can lead to habituation or sensitization of the HPA axis response, altering the effects of exogenous peptides. nih.gov Therefore, controlling for and reporting the stress conditions of the experimental animals is paramount.

Receptor Specificity and Affinity: DGAVP's interaction with vasopressin receptor subtypes (V1a, V1b, and V2) may differ from that of AVP. While it is often characterized as being devoid of pressor (V1a-mediated) and antidiuretic (V2-mediated) effects, its affinity and functional activity at the V1b receptor, which is involved in ACTH regulation, requires careful characterization in the specific experimental context.

Table 2: Key Methodological Considerations in DGAVP Animal Studies

| Consideration | Key Aspects | Rationale |

|---|---|---|

| Animal Model | Species (e.g., rat, sheep), strain, genetic modifications. | Species-specific differences in HPA axis regulation; targeted investigation of gene function. nih.gov |

| Administration | Route (peripheral vs. central), timing relative to stimuli. | Blood-brain barrier penetration; temporal relationship between treatment and effect. |

| Data Interpretation | Concurrent analysis of behavioral and endocrine data; accounting for stress levels. nih.govnih.gov | Dissociation of effects; stress-induced modulation of the HPA axis. nih.govnih.gov |

| Receptor Pharmacology | Characterization of binding and functional activity at V1a, V1b, and V2 receptors. | Understanding the molecular mechanism of action. |

Structure Activity Relationship Sar and Design Principles of Arg8,des Gly Nh29 Vasopressin

Identification of Key Amino Acid Residues for Receptor Interaction

The interaction of vasopressin with its receptors is a complex process dictated by the specific amino acid residues within the peptide sequence. The native AVP sequence is Cys¹-Tyr²-Phe³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Arg⁸-Gly⁹-NH₂. Both the cyclic core (residues 1-6) and the C-terminal tripeptide tail (residues 7-9) are crucial for binding and activation.

The tyrosine at position 2 (Tyr²) is essential for receptor activation. The aromatic side chain is a key component of the "pharmacophore," the molecular features necessary for biological activity. The glutamine at position 4 (Gln⁴) and asparagine at position 5 (Asn⁵) are also important for maintaining the conformation of the cyclic structure and for interaction with the receptor.

The basic amino acid at position 8 is a primary determinant of receptor selectivity. In AVP, the arginine at this position (Arg⁸) confers high affinity for vasopressin receptors (V1a and V2) over the structurally related oxytocin (B344502) receptor. The positive charge of the arginine side chain is believed to interact with acidic residues in the receptor binding pocket. Studies have shown that the spatial position of this residue is crucial for binding. nih.gov

The proline at position 7 (Pro⁷) introduces a rigid kink in the peptide backbone, which is significant for the orientation of the C-terminal tail relative to the cyclic core. nih.govmdpi.com This orientation plays a role in V1a and V2 receptor selectivity. nih.gov

Impact of C-terminal Truncation on Peptide Activity and Selectivity

Research has shown that the removal of the C-terminal glycinamide (B1583983) significantly reduces the pressor activity mediated by V1a receptors. nih.gov Analogues lacking this residue, such as (arg8,des-Gly-NH29)-vasopressin, are described as weak partial agonists or even antagonists at V1a receptors. nih.gov In contrast, the antidiuretic activity mediated by V2 receptors is substantially retained, and in some cases, the selectivity for the V2 receptor is dramatically enhanced. nih.gov This suggests that the C-terminal glycinamide is more critical for V1a receptor activation than for V2 receptor activation.

This differential effect leads to a significant shift in the selectivity of the peptide. While AVP is a potent agonist at both V1a and V2 receptors, (arg8,des-Gly-NH29)-vasopressin acts as a highly selective V2 receptor agonist with diminished V1a-mediated effects. nih.gov This dissociation of activities highlights the distinct structural requirements for activating the different vasopressin receptor subtypes.

Table 1: Qualitative Comparison of Activity of Arginine Vasopressin (AVP) and (arg8,des-Gly-NH29)-Vasopressin (DGAVP)

| Compound | V1a Receptor Activity (Pressor) | V2 Receptor Activity (Antidiuretic) | Receptor Selectivity |

| Arginine Vasopressin (AVP) | Potent Agonist | Potent Agonist | Non-selective (V1a/V2) |

| (arg8,des-Gly-NH29)-Vasopressin | Weak Partial Agonist / Antagonist | Substantial Agonist | Highly V2-selective |

Note: This table is based on qualitative descriptions from published research. Precise Ki or EC50 values from a single, direct comparative study were not available in the surveyed literature.

Significance of Cyclization and Disulfide Bond in (arg8,des-Gly-NH29)-Vasopressin Conformational Stability

The cyclic structure of (arg8,des-Gly-NH29)-vasopressin, formed by a disulfide bond between the cysteine residues at positions 1 and 6, is fundamental to its biological activity. This covalent linkage is not merely a structural component but is essential for maintaining the peptide's three-dimensional conformation, which is necessary for receptor binding.

The disulfide bridge restricts the conformational freedom of the peptide backbone, organizing the key pharmacophoric residues (Tyr², Phe³, Gln⁴, Asn⁵) into a specific spatial arrangement. This pre-organization reduces the entropic penalty upon binding to the receptor, thereby contributing to high binding affinity. The stability conferred by this bond is crucial for the peptide's ability to adopt and maintain its bioactive conformation in a biological environment.

Studies on various peptides have demonstrated that disulfide bonds are critical for stabilizing tertiary and quaternary structures, particularly in extracellular peptides like hormones. Cleavage of this bond typically results in a collapse of the native conformation and a loss of biological function. The conformational stability provided by the disulfide bridge ensures that the key interacting residues are presented to the receptor in the correct orientation for effective binding and signal transduction.

Design of Novel Peptidic Analogues Based on the (arg8,des-Gly-NH29)-Vasopressin Scaffold

The unique pharmacological profile of (arg8,des-Gly-NH29)-vasopressin, characterized by its high V2 selectivity, makes its scaffold an attractive starting point for the design of new therapeutic agents. The goal of such design efforts is often to further enhance V2 selectivity, improve metabolic stability, or modulate agonist/antagonist properties.

One strategy involves further modifications to the C-terminus. The development of antagonists based on a des-glycine scaffold has yielded compounds with high V1a antagonist potency and remarkable V1a/V2 selectivity. For instance, analogues of d(CH2)5Tyr(Me)AVP that also lack the C-terminal glycine (B1666218) exhibit potent V1a antagonism with very weak V2 activity, resulting in highly selective V1a antagonists. nih.gov This demonstrates that the truncated scaffold can be a template for developing both selective agonists and antagonists.

Another approach focuses on substitutions within the cyclic core or at the exocyclic positions of the truncated peptide to fine-tune its properties. For example, modifications at position 3 have been explored to develop potent V1 antagonists. researchgate.net By combining the C-terminal truncation with other modifications, medicinal chemists can systematically probe the structure-activity relationships to create analogues with desired pharmacological profiles, such as pure V2 agonists with no V1a activity or potent, selective V2 antagonists. The development of such tools is invaluable for studying the physiological roles of the different vasopressin receptors.

Comparative Academic Research on Arg8,des Gly Nh29 Vasopressin with Other Vasopressin Peptides and Analogues

Comparison of Receptor Binding and Signaling Profiles with Endogenous Arginine Vasopressin (AVP)

Endogenous Arginine Vasopressin (AVP) exerts its diverse physiological effects by binding to at least three distinct G protein-coupled receptor subtypes: V1a, V1b, and V2. The V1a receptor is primarily found on vascular smooth muscle cells, mediating vasoconstriction. The V1b receptor is located in the anterior pituitary and influences the release of adrenocorticotropic hormone (ACTH). The V2 receptor, predominantly in the kidney collecting ducts, is responsible for the antidiuretic effect of AVP. srlf.orgderangedphysiology.com

(Arg8,des-Gly-NH29)-vasopressin is an endogenous metabolite of AVP, at least in rats, differing from AVP by the absence of the C-terminal glycinamide (B1583983) residue. nih.gov This structural modification significantly alters its pharmacological profile. While detailed, direct comparative studies on the receptor binding affinities of DGAVP are limited in publicly available literature, existing research indicates that DGAVP possesses minimal peripheral endocrine activities, such as pressor (V1a-mediated) and antidiuretic (V2-mediated) effects, compared to AVP. nih.gov This suggests a markedly lower affinity of DGAVP for V1a and V2 receptors compared to the parent compound, AVP.

One study investigating the exploratory activity in rats found that while AVP decreased activity, likely due to its peripheral hemodynamic effects, DGAVP slightly increased exploratory activity. This has led to the hypothesis that DGAVP may have central effects on arousal, distinct from the classical peripheral actions of AVP. nih.gov

The signaling pathways of AVP are well-characterized. V1a and V1b receptor activation leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium and subsequent cellular responses. V2 receptor activation, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). cvpharmacology.comwikipedia.org Given the reported lack of significant pressor and antidiuretic activity of DGAVP, it is inferred that its ability to activate these respective signaling pathways is substantially attenuated compared to AVP.

Differential Pharmacological Effects Versus Other Vasopressin Antagonists or Agonists

The field of vasopressin pharmacology is rich with various agonists and antagonists that exhibit selectivity for different receptor subtypes. Notable examples include Desmopressin, a selective V2 receptor agonist, and Terlipressin, which shows a higher affinity for V1 receptors over V2 receptors. derangedphysiology.comnih.gov

Desmopressin (dDAVP) is a synthetic analogue of AVP characterized by deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine at position 8. These modifications confer high selectivity for the V2 receptor and resistance to enzymatic degradation, resulting in a potent and long-lasting antidiuretic effect with minimal pressor activity. derangedphysiology.com In stark contrast, DGAVP, while also lacking significant pressor and antidiuretic effects, does not appear to function as a potent agonist at any of the classical vasopressin receptors in the periphery. A study comparing the effects of AVP and dDAVP on plasma renin activity and electrolyte excretion in dogs demonstrated that while both compounds had potent antidiuretic effects, only AVP increased mean arterial pressure and renal electrolyte excretion and decreased plasma renin activity, effects not shared by dDAVP. nih.gov

Terlipressin is another synthetic analogue that, after administration, is converted to lysine-vasopressin. It exhibits a greater selectivity for V1 receptors compared to V2 receptors, making it useful in clinical situations requiring vasoconstriction, such as variceal bleeding. nih.gov Unlike Terlipressin, which is a potent V1 agonist, DGAVP is characterized by its lack of significant pressor activity, indicating a fundamental difference in its interaction with the V1a receptor.

While some vasopressin analogues are designed as receptor antagonists to block the effects of endogenous AVP, there is no clear evidence from the available literature to suggest that DGAVP functions as a potent antagonist at any of the vasopressin receptor subtypes. One study on burn shock in rats utilized selective V1 and V2 receptor antagonists to investigate their effects, highlighting the differential roles of these receptors in this condition. nih.gov

Cross-Reactivity and Specificity in Multi-Receptor Systems

The vasopressin/oxytocin (B344502) family of receptors exhibits a degree of cross-reactivity, with AVP being capable of binding to oxytocin receptors, albeit with lower affinity. srlf.org The specificity of DGAVP in a multi-receptor system is an area that requires further investigation.

Research has indicated that DGAVP's effects on the retention of ethanol (B145695) tolerance may be mediated through an interaction with the serotonergic system, specifically requiring an intact mesolimbic serotonin (B10506) pathway. nih.gov This suggests that the pharmacological actions of DGAVP may extend beyond the classical vasopressin receptor system and involve interactions with other neurotransmitter systems. The serotonin receptor family is extensive, with various subtypes mediating a wide range of physiological and behavioral processes. wikipedia.org The precise nature of the interaction between DGAVP and the serotonin system remains to be fully elucidated.

Furthermore, a study on rat hepatocyte nuclei identified V1-like vasopressin binding sites within the cell nucleus, suggesting intracellular actions of vasopressin. nih.gov Whether DGAVP can interact with these or other intracellular binding sites is currently unknown and represents an intriguing avenue for future research.

Emerging Research Areas and Future Directions for Arg8,des Gly Nh29 Vasopressin Studies

Elucidation of Novel Molecular Targets and Off-Target Effects

A primary area of emerging research is the identification of novel molecular targets for DGAVP. While AVP's actions are predominantly mediated by V1a, V1b, and V2 receptors, DGAVP displays minimal endocrinological activity, indicating a reduced affinity for these classical vasopressin receptors. This suggests that the physiological effects of DGAVP may be mediated by different, as-yet-unidentified receptors or that it may have significant off-target effects.

Research has shown that C-terminal fragments of vasopressin are found in the brain but are virtually absent in the pituitary gland, pointing towards a specialized central function for these metabolites. One study demonstrated that microinjection of vasopressin fragments, including DGAVP (referred to as VP-(1-8)), into the nucleus tractus solitarii (NTS) of rats resulted in decreased blood pressure and heart rate. This finding is particularly noteworthy as it suggests a specific cardiovascular regulatory role for DGAVP within a discrete brain region, potentially through receptors distinct from the classical peripheral vasopressin receptors.

The exploration of these novel targets is crucial for understanding the full spectrum of DGAVP's biological activity. Future studies will likely employ techniques such as affinity chromatography, radioligand binding assays with novel probes, and functional genomic screens to identify and characterize the specific binding sites and signaling pathways associated with DGAVP.

Potential as a Pharmacological Probe for Vasopressin Receptor Subtype Deconvolution

The differential activity of DGAVP at classical vasopressin receptors makes it a valuable tool for dissecting the complex pharmacology of the vasopressin system. By acting as a selective agent with reduced peripheral endocrine effects, DGAVP can help researchers differentiate the central effects of vasopressin from its systemic actions.

For instance, studies on social recognition in rats have utilized DGAVP to demonstrate that the cognitive effects of vasopressin-like peptides can be dissociated from their classical endocrine functions. The ability of DGAVP to facilitate social memory without inducing the potent pressor or antidiuretic effects of AVP highlights its potential to probe the specific neural circuits and receptor subtypes involved in vasopressin-mediated behaviors.

Further research is needed to fully characterize the binding affinities and functional activities of DGAVP at all known vasopressin and oxytocin (B344502) receptor subtypes. This will solidify its role as a selective pharmacological probe and enable a more precise deconvolution of the physiological roles of each receptor subtype in various tissues and under different pathological conditions. The development of radiolabeled or fluorescently tagged versions of DGAVP would be particularly beneficial for receptor localization and trafficking studies.

Advanced Computational Modeling and Molecular Dynamics Simulations

The structural differences between AVP and DGAVP, specifically the absence of the C-terminal glycinamide (B1583983), have significant implications for their conformational flexibility and receptor interactions. Advanced computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating these differences at an atomic level.

Conformational analysis of various AVP analogs has already demonstrated the importance of the C-terminal tail in determining receptor affinity and selectivity. These studies have shown that the acyclic tail of vasopressin analogs possesses considerable conformational flexibility in solution. Applying these computational approaches to DGAVP can provide insights into how the removal of the terminal glycine (B1666218) amide alters the peptide's conformational landscape.

MD simulations can be used to predict the preferred three-dimensional structures of DGAVP in different solvent environments and in the presence of model membranes. Furthermore, docking studies can simulate the interaction of DGAVP with known vasopressin receptor structures and with potential novel targets. This can help to identify key residues involved in binding and to generate hypotheses about the molecular basis of its unique pharmacological profile. Such computational work, when combined with experimental data, will be instrumental in guiding the design of future experiments and the development of novel therapeutic agents.

Development of Non-Peptidic Mimetics and Small Molecule Analogues

While peptidic molecules like DGAVP are valuable research tools, their therapeutic potential can be limited by factors such as poor oral bioavailability and rapid degradation. A significant future direction, therefore, lies in the development of non-peptidic mimetics and small molecule analogues that can replicate or modulate the specific biological activities of DGAVP.

The successful development of non-peptide agonists and antagonists for classical vasopressin receptors has established a precedent for this approach. These efforts have demonstrated that small molecules can be designed to interact with specific pockets on G-protein coupled receptors and either mimic or block the action of the endogenous peptide ligand.

For DGAVP, the first step towards this goal is a thorough understanding of its structure-activity relationships. By systematically modifying the structure of DGAVP and assessing the impact on its biological activity, researchers can identify the key pharmacophoric elements. This information can then be used to design and synthesize small molecules that present these elements in a similar spatial arrangement. This approach, known as structure-based drug design, has the potential to yield orally active and stable compounds that can selectively target the unique molecular pathways modulated by DGAVP, opening up new therapeutic possibilities for a range of conditions.

Q & A

Q. How should preclinical studies using (Arg⁸,des-Gly-NH₂⁹)-vasopressin comply with NIH reporting guidelines?

- Methodology : Include detailed methods in supplementary materials: animal strain, anesthesia protocols, randomization methods, and blinding procedures. Use ARRIVE 2.0 checklists for in vivo studies. Disclose conflicts of interest and funding sources (e.g., Deutsche Forschungsgemeinschaft) per journal requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.